Thermopsine

Übersicht

Beschreibung

Thermospine ist ein Chinolonalkaloid, das aus den Früchten, Schoten und der Rinde der Johannisbrotbaum-Unterart isoliert wird.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Thermospine kann durch Extraktion aus natürlichen Quellen wie der Johannisbrotbaum-Unterart synthetisiert werden. Der Extraktionsprozess beinhaltet die Isolierung der Verbindung aus den Früchten, Schoten und der Rinde unter Verwendung von Lösungsmitteln wie Methanol, Ethanol und Dimethylsulfoxid (DMSO) .

Industrielle Produktionsmethoden

Die industrielle Produktion von Thermospine umfasst großtechnische Extraktions- und Reinigungsprozesse. Die Verbindung wird typischerweise als Pulver bei -20 °C für bis zu drei Jahre oder in Lösung bei -80 °C für bis zu ein Jahr gelagert .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Thermospine can be synthesized through the extraction from natural sources such as the locust bean subspecies. The extraction process involves isolating the compound from the fruit, pods, and stem bark using solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of Thermospine involves large-scale extraction and purification processes. The compound is typically stored as a powder at -20°C for up to three years or in solution at -80°C for up to one year .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Thermospine unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Thermospine kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Chinolonstruktur modifizieren.

Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Molekül einführen

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden eingesetzt

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Chinolonderivate mit modifizierten antibakteriellen Eigenschaften .

Wissenschaftliche Forschungsanwendungen

Thermospine hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Modellverbindung zur Untersuchung von Chinolonalkaloiden und ihren Reaktionen.

Biologie: Untersucht auf seine antibakteriellen Eigenschaften und seine potenzielle Verwendung bei der Behandlung bakterieller Infektionen.

Medizin: Erforscht auf seine potenziellen therapeutischen Anwendungen bei der Behandlung von Infektionen und anderen Krankheiten.

Industrie: Verwendung bei der Entwicklung von antibakteriellen Wirkstoffen und anderen chemischen Produkten

Wirkmechanismus

Thermospine entfaltet seine Wirkung, indem es bakterielle Zellen angreift und deren zelluläre Prozesse stört. Die Verbindung interagiert mit bakteriellen Enzymen und Proteinen, hemmt deren Funktion und führt zum Zelltod. Die genauen molekularen Ziele und Pfade, die an seiner antibakteriellen Aktivität beteiligt sind, werden noch untersucht .

Wirkmechanismus

Thermospine exerts its effects by targeting bacterial cells and disrupting their cellular processes. The compound interacts with bacterial enzymes and proteins, inhibiting their function and leading to cell death. The exact molecular targets and pathways involved in its antibacterial activity are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Thermospine ist unter den Chinolonalkaloiden einzigartig aufgrund seiner spezifischen Struktur und seiner antibakteriellen Eigenschaften. Ähnliche Verbindungen umfassen:

Berberin: Ein weiteres Chinolonalkaloid mit antibakteriellen und antitumoralen Eigenschaften.

Thonzonium Bromid: Ein monokationisches Tensid mit antimikrobiellen Eigenschaften

Thermospine zeichnet sich durch seine spezifische Extraktionsquelle und seine einzigartige chemische Struktur aus, die zu seiner besonderen antibakteriellen Aktivität beitragen .

Biologische Aktivität

Thermopsine is a quinolizidine alkaloid primarily extracted from the seeds of Thermopsis lanceolata , a plant known for its medicinal properties. This compound has garnered interest due to its diverse biological activities, including antibacterial, antiviral, and insecticidal effects. The following sections provide a detailed overview of its biological activity, including research findings, case studies, and relevant data tables.

This compound is characterized by its unique chemical structure, which contributes to its biological activity. It can be extracted from Thermopsis lanceolata through various methods, including solvent extraction and crystallization techniques. The extraction process typically involves:

- Crushing the seeds of Thermopsis lanceolata .

- Solvent extraction using ethanol or methanol.

- Purification through recrystallization to obtain high-purity this compound .

1. Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In a study conducted by Korir et al., this compound was shown to inhibit the growth of various bacterial strains, suggesting its potential as a natural antimicrobial agent .

2. Antiviral Activity

Recent studies have identified this compound-based alkaloids with notable antiviral properties. For instance, compounds derived from this compound demonstrated significant activity against the Tomato spotted wilt virus (TSWV) , outperforming traditional antiviral agents in certain assays .

3. Insecticidal Activity

This compound has also been evaluated for its insecticidal effects. A specific compound isolated from the seeds exhibited an LC50 value of 25.2 mg/L against Aphis fabae , indicating its potential application in pest control .

Case Study: Antiviral Efficacy

In a comparative study, this compound-based alkaloids were tested against TSWV alongside ningnanmycin, a known antiviral agent. The results highlighted that one of the this compound derivatives exhibited superior efficacy in inhibiting virus replication, thus supporting further investigation into its use as a natural antiviral treatment .

Table 1: Summary of Biological Activities of this compound

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antibacterial | Significant inhibition | Korir et al., 2012 |

| Antiviral | High efficacy against TSWV | |

| Insecticidal | LC50 = 25.2 mg/L |

The exact mechanism by which this compound exerts its biological effects remains an area of ongoing research. It is hypothesized that the compound interacts with specific molecular targets within microbial cells or viruses, disrupting their function and leading to cell death or inhibition of replication.

Eigenschaften

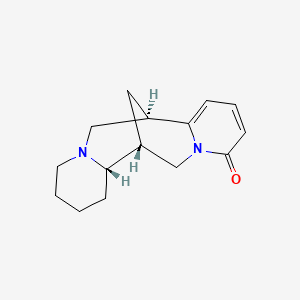

IUPAC Name |

(1R,9R,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11/h3,5-6,11-13H,1-2,4,7-10H2/t11-,12-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQEQMASDZFXSJI-UPJWGTAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CC3CC(C2C1)CN4C3=CC=CC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN2C[C@H]3C[C@@H]([C@@H]2C1)CN4C3=CC=CC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501317037 | |

| Record name | (-)-Thermopsine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

486-90-8, 486-89-5 | |

| Record name | (-)-Thermopsine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=486-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Thermopsine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thermopsine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21725 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (-)-Thermopsine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,9R,10R)-7,15-diazatetracyclo[7.7.1.0^{2,7}.0^{10,15}]heptadeca-2,4-dien-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1R,9R,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.